Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)-

Description

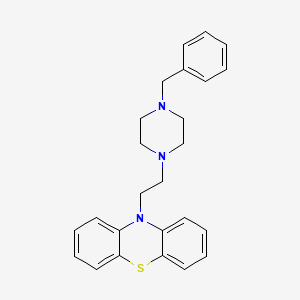

Phenothiazine derivatives are a class of heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure. The compound Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- features a phenothiazine core substituted at the 10-position with a 2-(4-benzylpiperazinyl)ethyl side chain. This modification introduces a piperazine ring bearing a benzyl group, which significantly influences its physicochemical properties, receptor affinity, and pharmacological activity compared to other phenothiazines. The benzyl-piperazinyl moiety enhances lipophilicity and may modulate interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors, which are critical targets in antipsychotic and anticancer applications .

Structure

3D Structure

Properties

CAS No. |

103168-78-1 |

|---|---|

Molecular Formula |

C25H27N3S |

Molecular Weight |

401.6 g/mol |

IUPAC Name |

10-[2-(4-benzylpiperazin-1-yl)ethyl]phenothiazine |

InChI |

InChI=1S/C25H27N3S/c1-2-8-21(9-3-1)20-27-16-14-26(15-17-27)18-19-28-22-10-4-6-12-24(22)29-25-13-7-5-11-23(25)28/h1-13H,14-20H2 |

InChI Key |

FDKWHSBJESCTKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Chloro-10H-phenothiazine-10-yl Ethanone Intermediate

A common intermediate used is 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one, which is synthesized by acylation of phenothiazine derivatives with chloroacetyl chloride in tetrahydrofuran (THF) under controlled conditions. This intermediate contains a reactive chloro substituent suitable for nucleophilic substitution by piperazine derivatives.

Nucleophilic Substitution with Benzylpiperazine

The key step involves reacting the chloro-substituted phenothiazine intermediate with 1-(4-benzyl)piperazine under reflux conditions in an appropriate solvent such as ethanol or THF. The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon bearing the chloro substituent, displacing chloride and forming the 10-(2-(4-benzyl-1-piperazinyl)ethyl)phenothiazine structure.

- Typical reaction conditions: reflux for several hours until the starting material is consumed.

- Molar ratios: Slight excess of piperazine derivative to ensure complete substitution.

- Purification: Column chromatography using chloroform/methanol mixtures (e.g., 50:1) as eluents.

Alternative Synthetic Routes

Some patents describe variations such as:

- Using 10-(2-chloroethyl)phenothiazine as the starting material, heated with benzylpiperazine derivatives at elevated temperatures (e.g., 195 °C) for several hours to achieve substitution.

- Employing protecting groups or salt formation (e.g., dihydrochloride salts) to improve product stability and facilitate purification.

Post-Synthesis Processing

- The crude product is often converted into its hydrochloride salt by treatment with ethanolic hydrogen chloride to improve crystallinity and purity.

- Recrystallization from ethanol or ethanol/ether mixtures is used to obtain pure crystalline material with defined melting points (e.g., around 220–260 °C depending on the salt form).

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phenothiazine + Chloroacetyl chloride | THF, reflux | 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one | High | Intermediate for substitution |

| 2 | Intermediate + 1-(4-benzyl)piperazine | Ethanol or THF, reflux | Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- | 60–75 | Purified by column chromatography |

| 3 | Crude product + HCl (ethanolic) | Room temp | Hydrochloride salt of target compound | - | Improves purity and crystallinity |

Research Findings and Analytical Data

- Proton and carbon NMR spectra confirm the substitution pattern and integrity of the phenothiazine and piperazine rings.

- Mass spectrometry (ESI+) shows molecular ion peaks consistent with the molecular weight of 401.6 g/mol for the free base.

- Melting points of purified salts range from 200 to 260 °C, indicating high purity and crystalline nature.

- The synthetic methods allow for modification of the piperazine substituent to explore structure-activity relationships in pharmacological studies.

Notes on Optimization and Variations

- Chain length between phenothiazine and piperazine can be varied (1 or 2 carbons) to study biological activity effects.

- Substituents on the piperazine ring (e.g., benzyl, methoxybenzyl) can be introduced to modulate solubility and receptor affinity.

- Use of different solvents and bases (e.g., sodium carbonate) can optimize reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

Therapeutic Applications

Antipsychotic Properties

Phenothiazines are well-established antipsychotic agents primarily used in the treatment of schizophrenia and other psychotic disorders. The compound exhibits dopaminergic antagonism, which is crucial for its antipsychotic effects. Research indicates that modifications to the phenothiazine structure can enhance its efficacy and reduce side effects associated with traditional antipsychotics .

Cholinesterase Inhibition

Recent studies have highlighted the potential of phenothiazine derivatives as cholinesterase inhibitors, which can be beneficial in treating Alzheimer's disease. The compound shows promise in modulating cholinergic signaling, thereby enhancing cognitive functions and memory retention . The inhibition of cholinesterase activity has been linked to improved outcomes in neurodegenerative conditions, making this compound a candidate for further exploration in Alzheimer's therapy.

Anticancer Activity

Cytotoxic Effects

Phenothiazine derivatives have been identified as potential anticancer agents. In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including liver cancer cells (Hep3B and SkHep1). Notably, certain derivatives have shown selective toxicity towards cancer cells while maintaining low toxicity levels in normal cells, as evidenced by assays conducted on zebrafish embryos .

Mechanisms of Action

The anticancer effects of phenothiazines may be attributed to their ability to induce apoptosis and inhibit cell proliferation. These compounds modulate several signaling pathways involved in cancer progression, including those related to oxidative stress and inflammation . The dual action of cholinesterase inhibition and direct cytotoxicity positions phenothiazines as versatile agents in cancer therapy.

Veterinary Medicine

Use in Animal Health

Phenothiazines are also utilized in veterinary medicine for their sedative properties. The compound has been employed to manage anxiety and behavioral issues in animals, providing a tranquilizing effect that facilitates various procedures . This application underscores the versatility of phenothiazines beyond human medicine.

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets, including dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic effects. Additionally, it may interact with other receptors and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural Modifications and Receptor Affinity

The key structural differentiator of 10-(2-(4-benzyl-1-piperazinyl)ethyl)-phenothiazine is the 4-benzylpiperazine group attached via an ethyl linker. Comparisons with analogous compounds include:

Thioridazine (10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylthiophenothiazine): Structural Difference: Thioridazine substitutes the 10-position with a 2-(1-methylpiperidin-2-yl)ethyl group and a methylthio group at C2. Activity: Thioridazine exhibits potent antipsychotic activity but carries a risk of cardiotoxicity due to its piperidine ring and methylthio substitution. The benzyl group in the target compound may reduce off-target effects by altering receptor binding kinetics .

Piperacetazine (1-[10-[3-[4-(2-hydroxyethyl)-1-piperidinyl]propyl]-10H-phenothiazin-2-yl]ethanone): Structural Difference: Piperacetazine has a hydroxyethyl-piperidine group and an acetyl group at C2. Activity: The hydroxyethyl group enhances solubility, while the acetyl moiety reduces dopamine receptor antagonism, making it less sedating but with weaker antipsychotic efficacy compared to the target compound .

Prochlorperazine (2-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine): Structural Difference: Prochlorperazine features a 4-methylpiperazine group and a chlorine atom at C2. Activity: The methylpiperazine group improves blood-brain barrier penetration, but the chlorine atom increases extrapyramidal side effects. The benzyl group in the target compound may mitigate these side effects by sterically hindering excessive receptor binding .

Pharmacological Activity

Antitumor Effects

- Comparisons: In 10-[4-(phthalimido)butyl]-2-substituted phenothiazines, longer alkyl chains (butyl) improve antitumor activity (TCID50 = 7.8 µg) compared to shorter chains (propyl, TCID50 = 11.5 µg). The ethyl chain in the target compound may limit potency unless compensated by the benzyl group’s bulk . 2-Trifluoromethyl-substituted phenothiazines (TCID50 = 4.7 µg) show superior activity to chlorine derivatives (TCID50 = 62.5 µg), suggesting that electron-withdrawing groups at C2 enhance efficacy. The target compound’s C2 substitution (if present) would critically influence its profile .

Antipsychotic and Neuroactive Effects

- Target Compound : The piperazine-benzyl moiety may increase serotonin (5-HT2A) receptor affinity, reducing dopamine D2 receptor binding and associated motor side effects.

- Comparisons: Thioridazine’s methylpiperidine group confers strong D2 antagonism but risks QT prolongation. Triazolylphenothiazines (e.g., 10-[2-(4-amino-5-mercapto-1,2,4-triazol-3-yl)ethyl]phenothiazine) exhibit anxiolytic activity via GABAergic modulation, a pathway less relevant to the target compound .

Biological Activity

Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- is a synthetic compound belonging to the phenothiazine family, characterized by a tricyclic structure that incorporates sulfur and nitrogen atoms. This compound is notable for its diverse biological activities, particularly in the fields of psychiatry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Phenothiazines

Phenothiazines are a class of compounds that have been widely studied for their neuroleptic effects, primarily acting as antagonists at dopamine D1 and D2 receptors. This mechanism underlies their effectiveness in treating schizophrenia and other psychiatric disorders. The structural modifications in phenothiazine derivatives can significantly influence their biological activity, making them valuable in drug development.

Phenothiazine derivatives exert their effects through several mechanisms:

- Dopamine Receptor Antagonism : The primary action involves blocking dopamine receptors, which helps alleviate symptoms of psychosis .

- Calmodulin Inhibition : Some phenothiazines inhibit calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. This inhibition can affect signaling pathways involved in cell proliferation and differentiation .

- P-Glycoprotein Interaction : These compounds can act as substrates for P-glycoprotein, influencing drug transport across cell membranes and potentially affecting drug efficacy and safety profiles .

Biological Activities

The biological activities of Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- extend beyond its antipsychotic properties:

- Anticancer Properties : Studies indicate that phenothiazines may have chemopreventive effects due to their ability to inhibit protein kinase C and calmodulin, which are involved in cancer cell proliferation .

- Neuroprotective Effects : The compound has shown promise in neurodegenerative conditions such as Alzheimer's disease (AD). It may inhibit cholinesterases and amyloid-beta aggregation, which are critical in AD pathology .

- Antioxidant Activity : Phenothiazines exhibit antioxidant properties that protect against oxidative stress, contributing to their neuroprotective effects .

Case Studies and Research Findings

- Antipsychotic Efficacy : A study demonstrated that derivatives of phenothiazine effectively reduced psychotic symptoms in patients with schizophrenia. The compounds showed a favorable side effect profile compared to traditional antipsychotics .

- Cancer Treatment : Research highlighted the ability of phenothiazine derivatives to inhibit tumor growth in vitro by blocking pathways associated with cancer cell survival. These findings suggest potential applications in cancer therapy .

- Alzheimer's Disease Models : In vitro studies using neuronal cell lines showed that phenothiazine derivatives could reduce amyloid-beta aggregation by over 50% at concentrations around 10 μM. This suggests a potential role in modifying the progression of Alzheimer's disease .

Data Tables

Q & A

Q. What are the key considerations for designing a synthetic route for 10-(2-(4-benzyl-1-piperazinyl)ethyl)phenothiazine derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenothiazine cores are functionalized via alkylation or amination using piperazine derivatives. Key steps include:

- Reagent Selection : Use of TFA and EtSiH for acid-catalyzed reactions to stabilize intermediates .

- Purification : Column chromatography with solvents like CHCl/MeOH gradients to isolate products .

- Characterization : Confirm structures via H/C NMR (e.g., δ~55.9 ppm for piperazinyl-CH groups) and high-resolution mass spectrometry (HRMS) .

Q. How can structural conformation impact the biological activity of this compound?

- Methodological Answer : Conformational analysis is critical for receptor binding. Use X-ray crystallography (as in related phenothiazines) to determine dihedral angles (e.g., C–N–C–C torsion angles ~178.45° for planar regions) . Computational tools like DFT or Cremer-Pople puckering coordinates quantify ring non-planarity in the piperazinyl group, which affects steric interactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Identify substituent patterns (e.g., aromatic protons at δ~6.5–7.5 ppm, piperazinyl protons at δ~2.5–3.5 ppm) .

- MS : Use ESI+ mode to detect molecular ions (e.g., [M+H] at m/z 384.0568 for analogs) .

- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., CCDC reference 2209381 for related structures) .

Advanced Research Questions

Q. How do structural modifications at the 2-position of phenothiazine affect selectivity in receptor binding?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., –CF) at the 2-position to enhance metabolic stability. Compare analogs like trifluoroperazine (pK ~5.60) to assess electrostatic interactions with targets .

- Docking Simulations : Map electrostatic potential surfaces to predict binding affinities to dopamine or histamine receptors .

Q. What experimental strategies resolve contradictions in biological activity data for phenothiazine derivatives?

- Methodological Answer :

- Dose-Response Curves : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .

- Metabolic Profiling : Use LC-MS/MS to quantify metabolites (e.g., N-demethylated or sulfoxide derivatives) that may contribute to off-target effects .

- Control Experiments : Include reference standards like chlorpromazine to normalize assay variability .

Q. How can ring puckering in the piperazinyl moiety influence pharmacokinetic properties?

- Methodological Answer : Apply Cremer-Pople coordinates to quantify puckering amplitude (e.g., q for six-membered rings). Compare energy-minimized conformers via molecular dynamics (MD) simulations. For example, planar conformers (q ~0 Å) may enhance solubility, while puckered forms (q >0.5 Å) improve membrane permeability .

Q. What advanced analytical methods validate the environmental persistence of this compound?

- Methodological Answer :

- HPLC-UV/Vis : Monitor degradation under simulated sunlight (λ = 254 nm) to assess photostability .

- QSAR Modeling : Correlate logP values (e.g., ~3.9 for analogs) with bioaccumulation potential in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.